molecular formula C12H9N3 B177478 4-(Phenylethynyl)pyrimidin-2-amine CAS No. 125437-11-8

4-(Phenylethynyl)pyrimidin-2-amine

Cat. No. B177478
M. Wt: 195.22 g/mol
InChI Key: KDDLLSWPVURFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylethynyl)pyrimidin-2-amine is a heterocyclic compound with a pyrimidine core. It contains a phenylethynyl group (C≡C-C₆H₅) attached to the 4-position of the pyrimidine ring. This compound has attracted interest due to its potential applications in drug discovery and medicinal chemistry.



Synthesis Analysis

Several synthetic methods exist for preparing pyrimidine derivatives. One approach involves the reaction of acetylacetone with benzaldehyde in the presence of ammonium acetate, leading to the formation of 4-arylpyrimidines. Another method utilizes ZnCl₂-catalyzed three-component coupling reactions, allowing efficient access to various 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium acetate.



Molecular Structure Analysis

The molecular structure of 4-(Phenylethynyl)pyrimidin-2-amine consists of a pyrimidine ring with a phenylethynyl substituent at the 4-position. The compound exhibits symmetry about the 2-5 axis, with distinct bond lengths and angles. Unequal substitution at the 4 or/and 6 position breaks this symmetry.



Chemical Reactions Analysis

4-(Phenylethynyl)pyrimidin-2-amine can participate in various chemical reactions:



  • Oxidative Annulation : Anilines and aryl ketones react with DMSO as a methine equivalent to yield 4-arylquinolines.

  • Three-Component Coupling : ZnCl₂-catalyzed reactions involving enamines, triethyl orthoformate, and ammonium acetate lead to 4,5-disubstituted pyrimidines.

  • Dehydrogenation/Annulation/Aromatization : A cascade reaction using TEMPO and an iron (II)-complex affords pyrimidine derivatives.

  • Multicomponent Synthesis : Amidines and alcohols react to form polysubstituted pyrimidines.



Physical And Chemical Properties Analysis


  • Molecular Weight : Approximately 95.10 g/mol.

  • Solubility : Soluble in organic solvents.

  • Melting Point : Varies based on substitution pattern.


Safety And Hazards

As with any chemical compound, proper handling, storage, and disposal procedures are essential. Consult safety data sheets (SDS) for specific safety information.


Future Directions

Further research should explore the compound’s pharmacological properties, potential therapeutic applications, and optimization for drug development.


properties

IUPAC Name

4-(2-phenylethynyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDDLLSWPVURFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylethynyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.